2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with a cycloheptylidenemethyl group and four methyl groups. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cycloheptanone with a boronic ester. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, to form the intermediate cycloheptylidenemethyl magnesium bromide. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the boron atom under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the cycloheptylidenemethyl group to an aryl or vinyl halide. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to yield the final product.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the cycloheptylidenemethyl group, making it less reactive in certain applications.
Cycloheptylboronic acid: Contains a boronic acid group instead of the dioxaborolane ring, leading to different reactivity and applications.
2-(Cycloheptylidenemethyl)-1,3,2-dioxaborinane: Similar structure but with a different ring size, affecting its chemical properties.
Uniqueness
2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the cycloheptylidenemethyl group and the dioxaborolane ring. This structure imparts specific reactivity and stability, making it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
2-(cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-12-9-7-5-6-8-10-12/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKRHPCPRDHJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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